

1,10-Phenanthroline hydrochloride as a chelating agent in biological systems

Author: BenchChem Technical Support Team. **Date:** December 2025

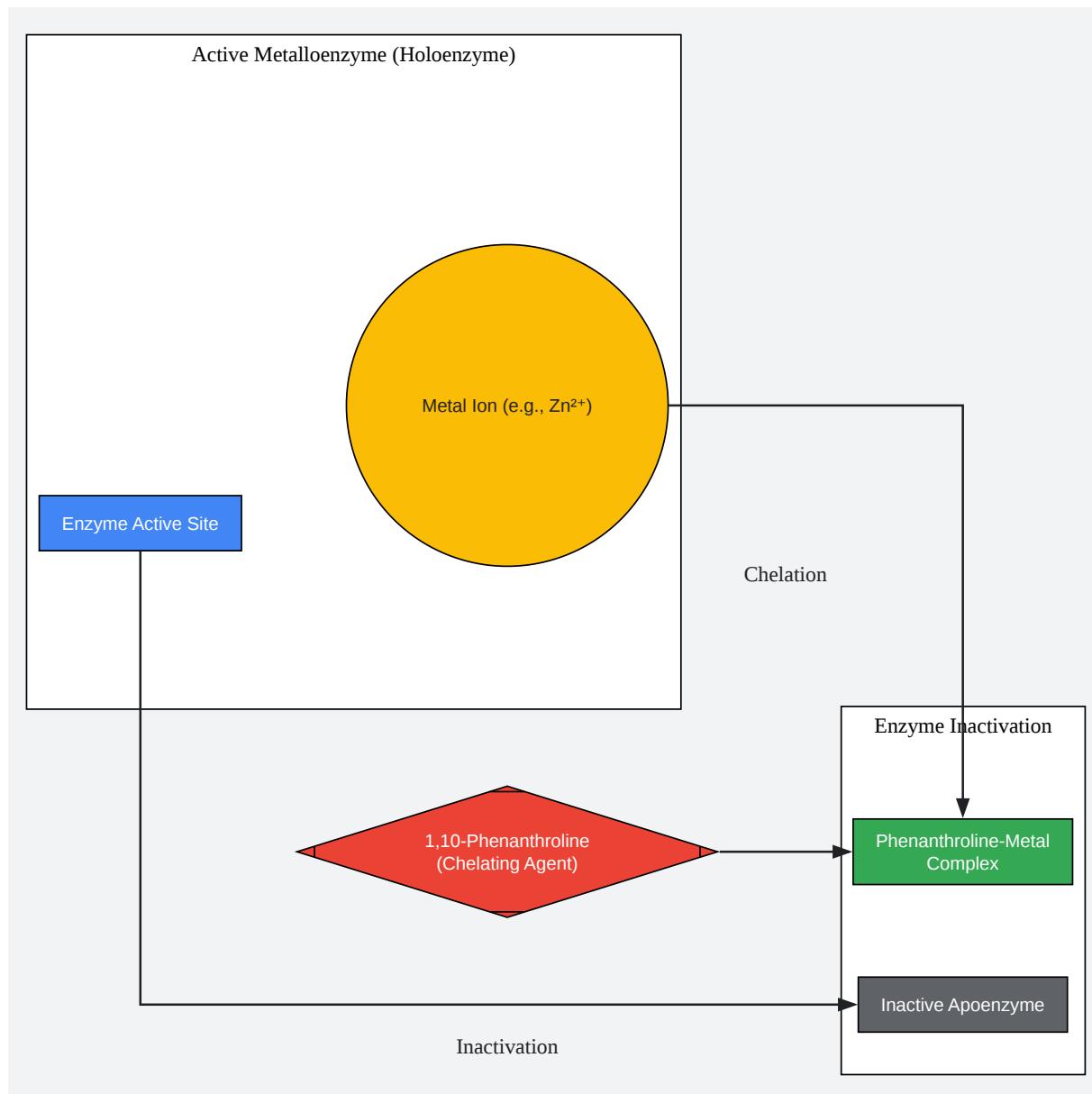
Compound of Interest

Compound Name: 1,10-Phenanthroline hydrochloride

Cat. No.: B7788465

[Get Quote](#)

Application Notes: 1,10-Phenanthroline Hydrochloride as a Chelating Agent


Introduction

1,10-Phenanthroline (phen) is a heterocyclic organic compound widely recognized for its potent metal-chelating properties.^[1] As a hydrochloride salt, its solubility in aqueous solutions is enhanced, making it a versatile tool in biological research. Structurally, it is a rigid, planar molecule with two nitrogen atoms positioned to act as a powerful bidentate ligand, forming highly stable complexes with a wide array of metal ions.^{[1][2]} This chelating action is the cornerstone of its diverse applications, from inhibiting enzymes to serving as a scaffold for novel therapeutic agents.^{[1][3]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing **1,10-phenanthroline hydrochloride** in biological systems.

Mechanism of Action: Metal Ion Chelation

The primary mechanism of 1,10-phenanthroline in biological systems is its function as a potent metal ion chelator.^[4] Many enzymes, known as metalloenzymes, depend on a metal ion cofactor—frequently divalent cations like zinc (Zn^{2+}), iron (Fe^{2+}), or copper (Cu^{2+})—for their catalytic activity.^[4] These ions are typically located within the enzyme's active site. 1,10-phenanthroline's two nitrogen atoms possess lone pairs of electrons that act as Lewis base donor sites, enabling it to form a stable, pincer-like coordination complex with the metal ion.^[1]

[4] By binding to and sequestering this essential metal cofactor, 1,10-phenanthroline effectively removes it from the enzyme's active site, rendering the enzyme catalytically inactive and leaving behind an apoenzyme.[4][5] This inhibitory action is particularly prominent against zinc-dependent metalloenzymes.[4][5]

[Click to download full resolution via product page](#)

Caption: Mechanism of metalloenzyme inhibition by 1,10-phenanthroline.

Applications in Biological Systems

1,10-Phenanthroline's ability to chelate metal ions makes it a valuable tool in various biological applications.

- Inhibition of Metalloenzymes: This is one of its most critical roles in biochemistry.[\[6\]](#)
 - Matrix Metalloproteinases (MMPs): 1,10-phenanthroline is a broad-spectrum inhibitor of MMPs, a family of zinc-dependent enzymes that degrade the extracellular matrix and are implicated in cancer progression and metastasis.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)
 - Deubiquitinating Enzymes (DUBs): It is a potent inhibitor of JAMM-type isopeptidases by chelating the active site Zn^{2+} ion.[\[9\]](#) This makes it invaluable for preserving K63-linked polyubiquitin chains during cell lysis procedures.[\[6\]](#)[\[9\]](#)
 - Other Metalloenzymes: It also inhibits other metalloproteases like thermolysin, carboxypeptidase A, and aminoacylase, as well as some DNA and RNA polymerases that require divalent metal ions.[\[4\]](#)[\[5\]](#)[\[10\]](#)
- Drug Research and Development:
 - Anticancer Activity: 1,10-phenanthroline and its metal complexes exhibit cytotoxic effects against various cancer cell lines.[\[3\]](#)[\[11\]](#) The mechanisms include inducing apoptosis by inhibiting proteasome activity and generating reactive oxygen species (ROS) that cause oxidative DNA cleavage.[\[3\]](#)[\[12\]](#)
 - Anthelmintic and Antimicrobial Properties: The compound has shown efficacy against parasites and fungi. It affects the motor activity and viability of *Schistosoma mansoni* and exhibits fungistatic action against *Phialophora verrucosa* by inhibiting metallopeptidase activity.[\[10\]](#)[\[13\]](#)[\[14\]](#) Metal complexes with 1,10-phenanthroline have also demonstrated broad-spectrum antibacterial activity.[\[4\]](#)
- Molecular Biology Research:

- DNA-Protein Interaction Studies: In complex with copper ions, 1,10-phenanthroline exhibits nuclease activity.[6][9] This property is harnessed to probe DNA-protein interactions, providing insights into gene regulation and DNA repair mechanisms.[6]
- Metal Ion Detection: The complex formed between 1,10-phenanthroline and ferrous ions (Fe^{2+}) has a distinct red color with a maximum absorption at 510 nm, which can be used for the rapid and accurate detection of trace amounts of iron via spectrophotometry.[7][15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory and biological activity of 1,10-phenanthroline.

Table 1: Inhibitory Concentrations and Activity

Target/Organism	Activity	Concentration	Source(s)
Metalloenzymes (general)	Inhibition	1 - 10 mM	[9]
Gigantocotyle explanatum	Tegumental Damage (in vitro)	12.5 μ M	[13]
Phialophora verrucosa	Minimum Inhibitory Conc. (MIC)	0.8 μ g/ml	[10]
Schistosoma mansoni	In vitro effects	0.5 - 150 μ M	[10]
Mouse Model (S. mansoni)	Reduced worm burden	20 mg/kg per day	[10]

| Trichomonas vaginalis | Metalloproteinase Inhibition | 5 mM |[16] |

Table 2: Physicochemical Properties of 1,10-Phenanthroline

Property	Value	Source(s)
Molecular Formula	C₁₂H₈N₂	[15] [17]
Molecular Weight (Anhydrous)	180.21 g/mol	[15] [17]
Molecular Weight (Monohydrate)	198.2 Da	[9]
Molecular Weight (HCl Monohydrate)	234.68 g/mol	[11] [18]
Melting Point (Anhydrous)	114-117 °C	[15] [17]
Solubility in Water	Slightly soluble (2.69 g/L at 25 °C)	[17]
Solubility in Organic Solvents	Soluble in ethanol, acetone, benzene	[15] [17]

| pKa (of conjugate acid, phenH⁺) | 4.84 at 25 °C |[\[17\]](#) |

Experimental Protocols

Protocol 1: General Metalloproteinase Inhibition Assay (Casein-Hydrolysis)

This protocol provides a general method to assess the inhibitory effect of 1,10-phenanthroline on metalloproteinase activity using casein as a substrate.

Materials:

- **1,10-Phenanthroline hydrochloride** solution (e.g., 100 mM stock in water or appropriate buffer)
- Enzyme source (e.g., purified metalloproteinase or cell culture supernatant)
- Casein solution (e.g., 1% w/v in reaction buffer)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

- Trichloroacetic acid (TCA), 10% (w/v)
- Spectrophotometer

Procedure:

- **Enzyme Preparation:** Prepare the metalloproteinase solution to a suitable concentration in the reaction buffer.
- **Inhibitor Pre-incubation:** In a microcentrifuge tube, mix the enzyme solution with varying concentrations of 1,10-phenanthroline (e.g., final concentrations of 1 mM, 5 mM, 10 mM). Include a control with no inhibitor.
- **Incubate** the enzyme-inhibitor mixture for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).
- **Reaction Initiation:** Add the casein solution to each tube to start the reaction.
- **Incubate** the reaction mixture for a defined period (e.g., 1-2 hours) at the optimal temperature.
- **Reaction Termination:** Stop the reaction by adding an equal volume of 10% TCA to precipitate the undigested casein.
- **Incubate** on ice for 30 minutes.
- **Quantification:** Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.
- Carefully transfer the supernatant, which contains the acid-soluble digested peptides, to a new tube.
- **Measure** the absorbance of the supernatant at 280 nm. An increase in absorbance corresponds to higher protease activity.
- **Analysis:** Compare the absorbance values of the inhibitor-treated samples to the control to determine the percentage of inhibition.

Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)

This protocol details the use of an MTT assay to evaluate the cytotoxic efficacy of 1,10-phenanthroline on cancer cell lines.[\[3\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- **1,10-Phenanthroline hydrochloride** stock solution (e.g., 50 mM in DMSO)[\[12\]](#)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

[Click to download full resolution via product page](#)

Caption: Experimental workflow for an MTT cytotoxicity assay.

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
- Compound Treatment: Prepare serial dilutions of the 1,10-phenanthroline stock solution in complete medium to achieve the desired final concentrations.[3] The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[3]
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of the test compound.[3] Include untreated and solvent-only controls.
- Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: Preparation of Cell Lysate for Ubiquitination Studies

This protocol describes how to use 1,10-phenanthroline to inhibit JAMM-family DUBs during cell lysis to preserve polyubiquitin chains.

Materials:

- Cultured cells
- Ice-cold Phosphate-Buffered Saline (PBS)

- Lysis Buffer (e.g., RIPA buffer)
- Protease Inhibitor Cocktail
- 1,10-Phenanthroline monohydrate (e.g., 0.5 M stock in DMSO)[9]
- Cell scraper
- Microcentrifuge

Procedure:

- Prepare Lysis Buffer: Just before use, supplement the Lysis Buffer with the Protease Inhibitor Cocktail according to the manufacturer's instructions.
- Add DUB Inhibitor: Add 1,10-phenanthroline to the supplemented Lysis Buffer to a final concentration of 5-10 mM.[9] This is crucial for protecting K63-linked polyubiquitin chains.[6] [9]
- Cell Harvest: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Cell Lysis: Add the complete, ice-cold Lysis Buffer (containing protease inhibitors and 1,10-phenanthroline) to the dish.
- Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect Supernatant: Carefully transfer the supernatant (the clarified cell lysate) to a new pre-chilled tube.
- The lysate is now ready for downstream applications such as immunoprecipitation, Western blotting, or other assays to analyze protein ubiquitination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1, 10 phenanthroline: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Matrix Metalloproteinases and Cancer Cell Detachment by Ru(II) Polypyridyl Complexes Containing 4,7-Diphenyl-1,10-phenanthroline Ligands—New Candidates for Antimetastatic Agents [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. toku-e.com [toku-e.com]
- 12. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The metalloprotease inhibitor 1,10-phenanthroline affects *Schistosoma mansoni* motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. scbt.com [scbt.com]

- To cite this document: BenchChem. [1,10-Phenanthroline hydrochloride as a chelating agent in biological systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7788465#1-10-phenanthroline-hydrochloride-as-a-chelating-agent-in-biological-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com